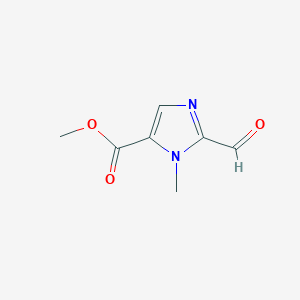

Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate

説明

Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a formyl group at position 2, a methyl group at position 1, and a methyl ester at position 5 of the heterocyclic ring. This compound combines reactive functional groups (formyl and ester) with the imidazole core, making it a versatile intermediate in pharmaceutical and organic synthesis.

The formyl group at position 2 enhances electrophilicity, enabling nucleophilic additions or condensations, while the ester group at position 5 provides sites for hydrolysis or further functionalization. Such features are critical for its role in synthesizing bioactive molecules or metal-organic frameworks .

特性

CAS番号 |

944905-00-4 |

|---|---|

分子式 |

C7H8N2O3 |

分子量 |

168.15 g/mol |

IUPAC名 |

methyl 2-formyl-3-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C7H8N2O3/c1-9-5(7(11)12-2)3-8-6(9)4-10/h3-4H,1-2H3 |

InChIキー |

XSVVORFWPGPINR-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CN=C1C=O)C(=O)OC |

製品の起源 |

United States |

生物活性

Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. Imidazole derivatives are known for their diverse biological activities, making them valuable in drug development.

Biological Activities

Antimicrobial Activity:

Research indicates that imidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain imidazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity, leading to cell death .

Anticancer Activity:

Imidazole derivatives have also been investigated for their anticancer effects. Compounds in this class can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation and survival. For example, some studies have reported that imidazole derivatives can inhibit the activity of proteins like Bcl-2, which is crucial for cell survival .

The biological activity of methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate is attributed to its ability to interact with various biological targets:

- DNA Interaction: Many imidazole derivatives can bind to DNA, causing structural changes that inhibit replication.

- Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and kinases, affecting cellular signaling and proliferation.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of imidazole derivatives:

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of several imidazole derivatives against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting potential for therapeutic applications in treating infections .

- Cytotoxicity in Cancer Cells: Another investigation assessed the cytotoxic effects of methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate on human cancer cell lines (e.g., HeLa). The compound demonstrated promising results in reducing cell viability at specific concentrations, highlighting its potential as an anticancer agent .

類似化合物との比較

Structural Features and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- The formyl group in the target compound distinguishes it from analogs with amino or aryl substituents. This group increases reactivity toward nucleophiles (e.g., hydrazines or amines) compared to the electron-donating amino group in Methyl 2-amino-1H-imidazole-5-carboxylate .

Physical Properties

Available data for analogs provide indirect insights into the target compound’s properties:

Notes:

Reactivity Highlights :

- The formyl group enables condensations (e.g., formation of hydrazones or Schiff bases), unlike aryl or amino-substituted analogs.

- Ester hydrolysis could yield carboxylic acid derivatives, similar to 1-Methylimidazole-5-carboxylic Acid .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。